molecular formula C15H17BN2O2 B8097916 6-Cyano-1H-indole-2-boronic acid pinacol ester

6-Cyano-1H-indole-2-boronic acid pinacol ester

Cat. No.: B8097916
M. Wt: 268.12 g/mol
InChI Key: LXKBDKXKRSBBLW-UHFFFAOYSA-N
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Description

6-Cyano-1H-indole-2-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acids and their derivatives. It is characterized by the presence of a cyano group (-CN) attached to the indole ring and a boronic acid moiety protected as a pinacol ester. This compound is of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 6-cyanoindole with a boronic acid derivative, such as boronic acid pinacol ester, under suitable reaction conditions.

  • Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be produced using a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled conditions.

  • Continuous Flow Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously collected.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of different boronic esters or boronic acids.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction Products: Reduction can produce primary amines or secondary amines.

  • Substitution Products: Substitution reactions can yield different boronic esters or boronic acids.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Medicine: Industry: It is used in the chemical industry for the production of various organic compounds and materials.

Mechanism of Action

The mechanism by which 6-cyano-1H-indole-2-boronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The cyano group can further undergo transformations, such as reduction to an amine, which can be useful in the synthesis of bioactive compounds.

Molecular Targets and Pathways Involved:

  • Cross-Coupling Reactions: The compound participates in cross-coupling reactions, forming carbon-carbon bonds.

  • Reduction Pathways: The cyano group can be reduced to an amine, which can be further modified or used in the synthesis of bioactive compounds.

Comparison with Similar Compounds

  • Indole-2-boronic acid pinacol ester: Similar to the compound but lacks the cyano group.

  • 6-Cyanoindole: Similar to the compound but lacks the boronic acid moiety.

  • Boronic acids and their derivatives: Various boronic acids and their esters share similar reactivity and applications.

Uniqueness: 6-Cyano-1H-indole-2-boronic acid pinacol ester is unique due to the presence of both the cyano group and the boronic acid moiety, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-17)7-12(11)18-13/h5-8,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKBDKXKRSBBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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